molecular formula C13H19NO B13358140 Rel-(1R,2R)-2-((2,6-dimethylphenyl)amino)cyclopentan-1-ol

Rel-(1R,2R)-2-((2,6-dimethylphenyl)amino)cyclopentan-1-ol

Katalognummer: B13358140
Molekulargewicht: 205.30 g/mol
InChI-Schlüssel: QJIMLGDUAWSMHC-VXGBXAGGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Rel-(1R,2R)-2-((2,6-dimethylphenyl)amino)cyclopentan-1-ol is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a cyclopentane ring substituted with an amino group and a hydroxyl group, making it an interesting subject for chemical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,2R)-2-((2,6-dimethylphenyl)amino)cyclopentan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with cyclopentanone and 2,6-dimethylaniline.

    Formation of Intermediate: The cyclopentanone undergoes a reaction with 2,6-dimethylaniline in the presence of a reducing agent to form an intermediate.

    Reduction: The intermediate is then reduced using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.

    Optimized Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and pH to maximize yield and purity.

    Purification: Employing purification techniques like crystallization or chromatography to obtain the pure compound.

Analyse Chemischer Reaktionen

Types of Reactions

Rel-(1R,2R)-2-((2,6-dimethylphenyl)amino)cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of cyclopentanone derivatives.

    Reduction: Formation of cyclopentylamines.

    Substitution: Formation of substituted cyclopentanes.

Wissenschaftliche Forschungsanwendungen

Rel-(1R,2R)-2-((2,6-dimethylphenyl)amino)cyclopentan-1-ol has several scientific research applications:

    Medicinal Chemistry: Potential use as a building block for drug development.

    Organic Synthesis: Utilized as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: Investigated for its biological activity and potential therapeutic effects.

    Industrial Applications: Used in the production of fine chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of Rel-(1R,2R)-2-((2,6-dimethylphenyl)amino)cyclopentan-1-ol involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways: Modulation of biochemical pathways, potentially affecting cellular processes such as signal transduction or metabolism.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclopentanol Derivatives: Compounds with similar cyclopentane structures and hydroxyl groups.

    Aminocyclopentanes: Compounds with amino groups attached to cyclopentane rings.

Uniqueness

Rel-(1R,2R)-2-((2,6-dimethylphenyl)amino)cyclopentan-1-ol is unique due to its specific chiral configuration and the presence of both amino and hydroxyl functional groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C13H19NO

Molekulargewicht

205.30 g/mol

IUPAC-Name

(1R,2R)-2-(2,6-dimethylanilino)cyclopentan-1-ol

InChI

InChI=1S/C13H19NO/c1-9-5-3-6-10(2)13(9)14-11-7-4-8-12(11)15/h3,5-6,11-12,14-15H,4,7-8H2,1-2H3/t11-,12-/m1/s1

InChI-Schlüssel

QJIMLGDUAWSMHC-VXGBXAGGSA-N

Isomerische SMILES

CC1=C(C(=CC=C1)C)N[C@@H]2CCC[C@H]2O

Kanonische SMILES

CC1=C(C(=CC=C1)C)NC2CCCC2O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.